molecular formula C9H8ClN3 B13940454 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13940454
M. Wt: 193.63 g/mol
InChI Key: PHSLLKJZVIFUGT-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to produce the target compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Electrophilic Substitution: Reagents such as halogens or nitro groups under acidic conditions.

    Cross-Coupling Reactions: Palladium catalysts and copper mediators in the presence of appropriate ligands and solvents.

Major Products:

    Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups.

    Electrophilic Substitution: Halogenated or nitro-substituted derivatives.

    Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.

Scientific Research Applications

4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation, survival, and apoptosis . This makes it a valuable tool for studying cancer biology and developing targeted therapies.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group at the 6-position, which can influence its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H8ClN3/c10-8-6-3-7(5-1-2-5)13-9(6)12-4-11-8/h3-5H,1-2H2,(H,11,12,13)

InChI Key

PHSLLKJZVIFUGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(N2)N=CN=C3Cl

Origin of Product

United States

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